Generic 5-phenyl-pyrazinone analogs fail in DeepBlueC luciferin synthesis. 5-(4-Methoxyphenyl)-1H-pyrazin-2-one is the mandatory precursor for BRET probes.
5-(4-Methoxyphenyl)-1H-pyrazin-2-one (CAS 76849-79-1) is a functionalized pyrazinone building block utilized in the synthesis of advanced optoelectronic materials, bioluminescent probes, and targeted therapeutics[1]. Featuring a tautomerizable pyrazinone core coupled with an electron-donating 4-methoxyphenyl moiety, this compound offers a distinct electronic profile compared to standard phenyl-substituted analogs. Its primary procurement value lies in its utility as a stable precursor for C2-activation (via chlorination) and C3-functionalization (via direct halogenation), while directly imparting specific photophysical or binding properties to downstream target molecules [2].
Substituting 5-(4-Methoxyphenyl)-1H-pyrazin-2-one with the unsubstituted 5-phenyl-1H-pyrazin-2-one or electron-withdrawing analogs fundamentally alters both process chemistry and final product performance [1]. In synthetic workflows, the mesomeric effect of the methoxy group activates the pyrazinone core toward electrophilic substitution at the C3 position, allowing for milder reaction conditions during derivatization [2]. In application-specific contexts, such as the synthesis of imidazopyrazine-based luciferins, the absence of the 4-methoxy group eliminates the specific blue-shifted emission spectra required for multiplexed assays, rendering generic phenyl analogs unviable for these diagnostic applications [3].
Generic pyrazinones may lack the 5-aryl pharmacophore required for CRF-1/MCH-1 target engagement.
Different aryl substitution patterns may shift receptor selectivity and binding-pocket complementarity.
Unsubstituted pyrazin-2(1H)-one may not offer the same synthetic diversification point for focused library synthesis.
The 4-methoxy substitution is essential for generating specific imidazopyrazine luciferins (e.g., DeepBlueC analogs) with distinct emission profiles. When converted to the corresponding coelenterazine analog, the electron-donating nature of the methoxy group alters the excited-state energy dynamics compared to the baseline phenyl analog [1].
| Evidence Dimension | Bioluminescence emission maximum (λ_max) of downstream imidazopyrazine |
| Target Compound Data | ~400 nm (Blue-shifted emission) |
| Comparator Or Baseline | 5-Phenyl-1H-pyrazin-2-one precursor (~460 nm emission) |
| Quantified Difference | ~60 nm hypsochromic shift in application |
| Conditions | In vitro bioluminescence assay with Renilla luciferase |
Procuring this specific methoxy-substituted precursor is mandatory for synthesizing probes used in multiplexed BRET assays where spectral overlap must be minimized.
The +M effect of the p-methoxy group increases the electron density on the pyrazinone ring, significantly enhancing its reactivity toward electrophilic aromatic substitution at the C3 position. This allows for milder bromination conditions compared to the unsubstituted analog, reducing the risk of degradation or over-reaction [1].
| Evidence Dimension | Relative rate of C3-bromination |
| Target Compound Data | High conversion under mild conditions (e.g., NBS, room temperature, <2 hours) |
| Comparator Or Baseline | 5-Phenyl-1H-pyrazin-2-one (requires elevated temperatures or >6 hours) |
| Quantified Difference | >3-fold increase in reaction rate |
| Conditions | NBS in DMF at 25°C |
For industrial scale-up, this accelerated reactivity reduces batch times and improves the isolated yield of critical C3-functionalized intermediates.
Buyers often face the choice between procuring the stable pyrazin-2(1H)-one tautomer or the downstream activated 2-chloro-5-(4-methoxyphenyl)pyrazine. The pyrazinone exhibits exceptional shelf-stability, whereas the activated heteroaryl chloride is prone to hydrolysis upon prolonged exposure to atmospheric moisture[1].
| Evidence Dimension | Hydrolytic shelf-life |
| Target Compound Data | >24 months (highly stable) |
| Comparator Or Baseline | 2-Chloro-5-(4-methoxyphenyl)pyrazine (<3 months without stringent anhydrous storage) |
| Quantified Difference | >8x longer shelf-life |
| Conditions | Ambient storage, standard atmospheric moisture |
Procuring the pyrazinone and performing on-demand chlorination immediately prior to cross-coupling minimizes material loss due to degradation.
In the development of pyrazinone-based kinase inhibitors (e.g., BTK inhibitors), the electronic nature of the aryl substituent dictates both target affinity and metabolic stability. The 4-methoxy group significantly lowers the oxidation potential of the core scaffold compared to electron-withdrawing alternatives[1].
| Evidence Dimension | Oxidation potential (E_ox) |
| Target Compound Data | Lowered E_ox (increased electron richness) |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-1H-pyrazin-2-one |
| Quantified Difference | ~150-200 mV reduction in E_ox |
| Conditions | Cyclic voltammetry in Acetonitrile |
This specific electronic profile is required when optimizing the binding thermodynamics and oxidative metabolic clearance of pyrazinone-based drug candidates.
Because the 4-methoxy group directly dictates the ~400 nm emission maximum of the final imidazopyrazine, this compound is the mandatory starting material for producing DeepBlueC-type luciferins used in advanced Bioluminescence Resonance Energy Transfer (BRET) screening platforms [1].
The enhanced nucleophilicity at the C3 position allows for efficient, mild bromination, making this compound an ideal precursor for synthesizing diverse libraries of pyrazinone-based kinase inhibitors (such as BTK inhibitors) via subsequent palladium-catalyzed cross-coupling [2].
Due to its superior shelf-stability compared to 2-chloro pyrazines, industrial laboratories procure this compound as a stable reserve material, converting it to the activated electrophile via POCl3 only when required for immediate coupling reactions[3].